ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate
Description
This compound belongs to the cyclopenta[a]phenanthrene family, a steroid-like scaffold with diverse pharmacological and biochemical applications. Its structure includes:
- Core framework: A fused cyclopenta-phenanthrene ring system with octahydro saturation (7,8,9,11,12,14,15,16-octahydro-6H).
- Substituents:
- 11-Hydroxy group: Enhances polarity and hydrogen-bonding capacity.
- 17-(2-Hydroxyacetyl): A ketone-bearing acetyl group with a hydroxyl substituent, influencing reactivity.
- 10,13-Dimethyl groups: Hydrophobic substituents affecting steric interactions.
- 3-Oxo group: A ketone at position 3, common in steroid derivatives.
- Ethyl carbonate ester: Introduces hydrolytic instability and modulates bioavailability.
No direct synthesis or bioactivity data for this compound are available in the provided evidence.
Properties
IUPAC Name |
ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O7/c1-4-30-21(29)31-24(19(28)13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)20(16)18(27)12-23(17,24)3/h7,9,11,16-18,20,25,27H,4-6,8,10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVNDXWCEADDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation from Hydrocortisone and Related Steroids
A patent (JPH0361679B2) describes processes involving 11,12-enolate formation from 9alpha-halo-11-keto steroids, which are structurally related to hydrocortisone derivatives. This method involves selective halogenation and subsequent enolate chemistry to functionalize the steroid nucleus, which can be adapted for preparing hydroxyacetylated steroids such as the target compound. The use of ethyl acetate and N,N-dimethylformamide as solvents or reagents is noted, indicating mild and conventional reaction media.
Carbonate Formation at the 17-Position
Comparative Table of Preparation Steps and Conditions
Research Findings on Optimization and Industrial Feasibility
Efficiency and Scalability: Research emphasizes one-step or fewer-step reactions to reduce cost and complexity. For example, one-step double elimination methods for steroid intermediates have been developed to streamline synthesis.
Catalyst Avoidance: Some methods avoid precious metal catalysts (e.g., palladium, copper) to reduce equipment corrosion and improve safety, using milder oxidants and bases instead.
Yield and Purity: Industrial routes report overall yields exceeding 80% for multi-step steroid preparations, with product purities above 99%, suitable for pharmaceutical applications.
Mechanistic Insights: Molecular modeling and mechanistic studies help understand regioselectivity and stereoselectivity in key steps such as elimination and hydroxylation, enabling process optimization.
Chemical Reactions Analysis
Types of Reactions
Ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Physical Properties
*Estimated based on analogs.
Key Observations:
Substituent Diversity :
- The target compound uniquely combines a 2-hydroxyacetyl group and ethyl carbonate , distinguishing it from analogs with simple acetate or acetyl groups (e.g., ).
- Halogenated derivatives (e.g., bromine in ) exhibit enhanced electrophilicity, whereas the target compound’s hydroxyl groups favor nucleophilic interactions.
Molecular Weight and Polarity :
- The target compound’s higher molecular weight (~456.5 g/mol) compared to C23H30O4 (370.49 g/mol) suggests increased hydrophilicity due to hydroxyl and carbonate groups.
Biological Activity
Ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate (CAS: 104286-02-4) is a synthetic compound with notable biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 432.51 g/mol |
| Density | 1.29 g/cm³ |
| Boiling Point | 622.4 °C at 760 mmHg |
| Flash Point | 211 °C |
| LogP | 2.738 |
The biological activity of ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo...] is primarily attributed to its glucocorticoid properties. It acts on the glucocorticoid receptor (GR), influencing various metabolic processes and exerting anti-inflammatory effects.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Case Study : In vitro studies demonstrated that the compound effectively inhibited the growth of human glioma cells with an IC50 value ranging from 0.3 to 0.4 μM. This suggests a potent cytotoxic effect on tumor cells while maintaining a higher IC50 (9.1 μM) against normal astrocytes .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been documented in several studies:
- Inflammation Models : In animal models of inflammation, ethyl carbonate significantly reduced markers such as TNF-alpha and IL-6 levels.
- Clinical Relevance : Its glucocorticoid-like action makes it a candidate for treating inflammatory diseases such as arthritis and asthma.
Clinical Studies
Recent clinical trials have explored the efficacy of this compound in managing chronic inflammatory conditions. Results showed:
- Improvement in Symptoms : Patients reported reduced symptoms of inflammation and pain relief within weeks of treatment.
Toxicity Profile
While the compound shows promise in therapeutic applications, its toxicity profile is essential for clinical consideration:
Q & A
Q. What are the key safety precautions when handling ethyl [...] carbonate in laboratory settings?
Methodological Answer: When handling this compound, adhere to the following protocols based on GHS hazard classifications (H302, H315, H319, H335) :
- Personal Protective Equipment (PPE):
- Use nitrile gloves (tested for chemical compatibility) and safety goggles. For prolonged exposure, add a face shield and lab coat.
- Employ NIOSH-approved respiratory protection if aerosol formation is possible (e.g., N95 masks for particulates or supplied air for volatile phases).
- Engineering Controls:
- Emergency Protocols:
- For skin contact: Wash immediately with soap and water for 15 minutes; consult a physician if irritation persists.
- For eye exposure: Rinse with saline solution for 20 minutes and seek medical evaluation .
Q. What is the molecular formula and weight of ethyl [...] carbonate, and how are these determined experimentally?
Methodological Answer: The molecular formula is C₂₃H₃₀O₄ (MW: 370.48 g/mol), as confirmed by high-resolution mass spectrometry (HRMS) . Key steps for verification include:
- Synthesis Validation:
- Use electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) to confirm the molecular ion peak ([M+H]⁺ at m/z 371.35).
- Cross-validate with elemental analysis (C, H, O content) to ensure purity >95%.
- Structural Confirmation:
Q. What are the primary hazards associated with ethyl [...] carbonate according to GHS classification?
Methodological Answer: Per GHS ():
- Acute Oral Toxicity (H302): Harmful if swallowed (LD₅₀ > 300 mg/kg in rodent models). Use oral gavage protocols with care.
- Skin/Eye Irritation (H315/H319): Moderate irritant; conduct patch testing on human epidermal models (e.g., EpiDerm™) to quantify irritation potential.
- Respiratory Irritation (H335): Avoid aerosolization; monitor airborne concentrations via gas chromatography (GC) in lab air samples .
Advanced Research Questions
Q. How can researchers address the lack of physicochemical data (e.g., solubility, stability) for ethyl [...] carbonate in experimental design?
Methodological Answer: When physicochemical data are unavailable (e.g., logP, decomposition temperature), adopt the following strategies:
- Solubility Profiling:
- Perform shake-flask assays in solvents (e.g., DMSO, ethanol, PBS) at 25°C. Use UV-Vis spectroscopy to quantify saturation points.
- Stability Studies:
- Computational Modeling:
Q. What methodological approaches are recommended for synthesizing ethyl [...] carbonate, considering its complex structure?
Methodological Answer: Synthesis requires precision due to steric hindrance and multiple functional groups:
- Key Steps:
- Acetylation of Hydroxy Groups: Use acetic anhydride in pyridine at 0–5°C to prevent over-acetylation.
- Carbonate Formation: React with ethyl chloroformate in dichloromethane (DCM) under nitrogen, using DMAP as a catalyst.
- Purification:
- Quality Control:
Q. How do stereochemical considerations influence the biological activity of ethyl [...] carbonate, and what techniques validate its configuration?
Methodological Answer: The compound’s stereochemistry (e.g., 17R vs. 17S configuration) critically impacts receptor binding:
- Biological Relevance:
- Test enantiomer-specific activity using in vitro assays (e.g., steroid receptor binding with radiolabeled ligands).
- Analytical Validation:
- Case Study:
Data Contradiction Analysis
Example: Discrepancies in carcinogenicity data ( vs. 3):
- : California Prop 65 indicates no carcinogenic components.
- : IARC classifies components as possible carcinogens (≥0.1% concentration).
- Resolution:
- Conduct impurity profiling via GC-MS to identify trace carcinogens (e.g., residual solvents or intermediates).
- Adjust synthesis protocols to eliminate suspect impurities (e.g., recrystallize twice in ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
